4-Fluoro-2-methylanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

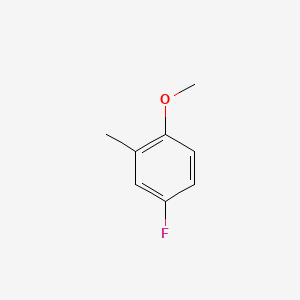

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOBYWRKNIDHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192941 | |

| Record name | 4-Fluoro-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-54-2 | |

| Record name | 4-Fluoro-1-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-2-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-2-methylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methylanisole is a fluorinated aromatic compound with growing significance in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern, featuring a methoxy group, a methyl group, and a fluorine atom on the benzene ring, imparts a distinct set of chemical and physical properties. The presence of the fluorine atom, in particular, can profoundly influence molecular interactions, metabolic stability, and bioavailability, making it a valuable building block in the design of novel bioactive molecules and functional materials.[1][2]

This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectroscopic signature, reactivity, synthesis, and safety considerations. The content is curated to provide not just factual data, but also expert insights into the practical application of this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Registry Number 399-54-2, has a molecular formula of C₈H₉FO and a molecular weight of 140.15 g/mol .[3] The molecule consists of a benzene ring substituted with a methoxy group at position 1, a methyl group at position 2, and a fluorine atom at position 4.

Calculated Physicochemical Data

The following table summarizes the key calculated physicochemical properties of this compound. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Unit | Source |

| Normal Boiling Point (Tboil) | 167.62 | °C | [4] |

| Normal Melting Point (Tfus) | -18.95 | °C | [4] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.143 | [4] | |

| Water Solubility (log10WS) | -2.40 | mol/L | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 38.59 | kJ/mol | [4] |

| Critical Temperature (Tc) | 367.51 | °C | [4] |

| Critical Pressure (Pc) | 3276.53 | kPa | [4] |

Note: The boiling and melting points have been converted from Kelvin to Celsius for convenience.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The methoxy group is a strong electron-donating group, which increases the electron density at the ortho and para positions, leading to an upfield shift (lower ppm) for the protons at these positions.[5] Conversely, the fluorine atom is electron-withdrawing via induction but electron-donating via resonance.

-

Aromatic Protons: The three aromatic protons will appear as complex multiplets in the aromatic region (typically 6.5-7.5 ppm). The proton at C5 (ortho to both the methoxy and fluoro groups) is expected to be the most shielded (furthest upfield). The protons at C3 and C6 will be influenced by coupling to the fluorine atom (H-F coupling).

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8 ppm.

-

Methyl Protons (-CH₃): A sharp singlet is expected around 2.2 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the eight unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the fluorine atom (C4) will show a large C-F coupling constant. The carbon attached to the methoxy group (C1) will be significantly deshielded.

-

Methoxy Carbon (-OCH₃): A signal is expected around 55 ppm.

-

Methyl Carbon (-CH₃): A signal is expected around 16 ppm.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[3] Key expected vibrational frequencies include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

-

C-F stretching: ~1100-1200 cm⁻¹

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 140. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a fragment at m/z = 125, and potentially the loss of a methoxy group (M-31) to give a fragment at m/z = 109.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the interplay of the electronic effects of its substituents on the aromatic ring.

Electrophilic Aromatic Substitution

The methoxy group is a powerful activating and ortho, para-directing group due to its strong electron-donating resonance effect. The methyl group is a weakly activating and ortho, para-director. The fluorine atom is deactivating due to its inductive effect but is also an ortho, para-director through resonance.

In this compound, the directing effects of the substituents are as follows:

-

Methoxy group (-OCH₃): Directs to positions 2 and 6 (ortho) and 4 (para).

-

Methyl group (-CH₃): Directs to positions 3 and 5 (ortho) and 6 (para).

-

Fluoro group (-F): Directs to positions 3 and 5 (ortho) and 1 (para).

The methoxy group is the most powerful activating group and will therefore dominate the regioselectivity of electrophilic aromatic substitution reactions.[6] Since the para position (C4) is blocked by the fluorine atom and one ortho position (C2) is blocked by the methyl group, electrophilic attack is strongly directed to the C6 position. The methyl group at the C2 position also provides some steric hindrance, further favoring substitution at C6.

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution on electron-rich aromatic rings like this compound is generally difficult. SₙAr reactions typically require the presence of strong electron-withdrawing groups (e.g., -NO₂) to stabilize the negatively charged Meisenheimer intermediate.[7] While the fluorine atom can act as a leaving group, the overall electron-donating nature of the methoxy and methyl groups makes the aromatic ring not sufficiently electron-deficient for classical SₙAr reactions to occur under standard conditions. However, under specific conditions, such as photoredox catalysis, SₙAr on unactivated fluoroarenes can be achieved.[8]

Synthesis of this compound

A common and effective method for the synthesis of aryl methyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with a methylating agent. For the synthesis of this compound, the starting material would be 4-fluoro-2-methylphenol.

Exemplary Synthetic Protocol: Williamson Ether Synthesis

This protocol is adapted from a standard procedure for the methylation of phenols.[9]

Materials:

-

4-Fluoro-2-methylphenol

-

Dimethyl sulfate (or methyl iodide)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Calcium chloride (anhydrous)

-

Sodium carbonate solution (dilute)

-

Water

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 1 mole of 4-fluoro-2-methylphenol in a 10% aqueous solution of sodium hydroxide (1.25 moles).

-

With vigorous stirring and cooling to maintain the temperature below 40°C, add 1 mole of dimethyl sulfate dropwise.

-

After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.

-

Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer several times with diethyl ether.

-

Combine all organic phases and wash with dilute sodium carbonate solution, followed by water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The C-F bond is stronger than a C-H bond, making it more resistant to metabolic degradation by cytochrome P450 enzymes. Furthermore, the high electronegativity of fluorine can alter the pKa of nearby functional groups and lead to more favorable interactions with biological targets.

This compound serves as a valuable building block for introducing the 4-fluoro-2-methylphenyl moiety into larger molecules. This structural motif is found in a variety of pharmacologically active compounds. Its utility as an intermediate is noted in the synthesis of pharmaceuticals and agrochemicals, where the fluorinated aromatic core can fine-tune the biological activity and pharmacokinetic properties of the final product.[10]

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[11]

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep container tightly closed.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If on skin, wash with plenty of soap and water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep cool.

It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a versatile chemical intermediate with a unique combination of functional groups that make it a valuable tool for synthetic chemists. Its predictable reactivity in electrophilic aromatic substitution, coupled with the beneficial effects of the fluorine atom in modulating molecular properties, ensures its continued importance in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its safe and effective use in research and development.

References

-

NIST. This compound in NIST Chemistry WebBook. ([Link])

-

Cheméo. Chemical Properties of this compound (CAS 399-54-2). ([Link])

-

ResearchGate. 4a Nucleophilic Aromatic Substitution. ([Link])

-

National Institutes of Health. Concerted nucleophilic aromatic substitution with 19F− and 18F−. ([Link])

-

PrepChem.com. Synthesis of 4-methyl-2-hydroxy anisole. ([Link])

-

MySkinRecipes. 2-Fluoro-4-Methylanisole. ([Link])

-

NIST. 2-Fluoro-4-methylanisole in NIST Chemistry WebBook. ([Link])

-

National Institutes of Health. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ([Link])

-

ResearchGate. Optimization of the nucleophilic aromatic substitution reaction. ([Link])

-

PrepChem.com. Preparation of 4-methylanisole. ([Link])

-

Chemsrc. 2-Fluoro-4-methylanisole | CAS#:399-55-3. ([Link])

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. ([Link])

-

Chemistry Stack Exchange. 1H NMR of 4-Methylanisole. ([Link])

-

supporting-information. Supporting Information. ([Link])

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. ()

-

University of Wisconsin-Madison. 13C NMR Chemical Shifts. ([Link])

-

Cheméo. Chemical Properties of 2-Fluoro-4-methylanisole (CAS 399-55-3). ([Link])

-

NIST. 2-Fluoro-4-methylanisole in NIST Chemistry WebBook. ([Link])

-

PubMed. Fluorine in medicinal chemistry. ([Link])

-

ChemRxiv. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ([Link])

-

PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. ([Link])

-

National Institutes of Health. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. ([Link])

-

National Institutes of Health. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. ([Link])

-

NIST. 4-Acetylanisole in NIST Chemistry WebBook. ([Link])

Sources

- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 399-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. 2-Fluoro-4-Methylanisole [myskinrecipes.com]

- 11. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-Fluoro-2-methylanisole (CAS 399-54-2)

This guide offers a comprehensive technical overview of 4-Fluoro-2-methylanisole, a fluorinated aromatic compound of increasing importance in the fields of medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data on its physicochemical properties, synthesis, spectroscopic characterization, reactivity, and applications, providing field-proven insights into its utility and handling.

Introduction: The Strategic Value of Fluorinated Anisoles

This compound, also known as 4-fluoro-1-methoxy-2-methylbenzene, is a substituted anisole derivative. The incorporation of a fluorine atom onto the aromatic ring significantly modifies the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These alterations are highly sought after in drug discovery, as they can enhance pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2] This guide will delve into the core attributes of this compound that make it a valuable building block in modern organic synthesis.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 399-54-2 | [3][4][5] |

| Molecular Formula | C₈H₉FO | [3][4][5] |

| Molecular Weight | 140.16 g/mol | [4] |

| Appearance | Liquid | [4][5] |

| Boiling Point | 177.9 °C at 760 mmHg | [4] |

| 69 - 70 °C at 4 mmHg | [5] | |

| Purity | Typically ≥98% | [4] |

| Storage Temperature | 4°C | [4] |

| InChI Key | QXOBYWRKNIDHJG-UHFFFAOYSA-N | [4][6] |

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[5]

Hazard Statements (GHS-US): [5]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [5]

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, well-ventilated place.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[5][7][8]

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the methylation of 4-fluoro-2-methylphenol. This reaction is a classical Williamson ether synthesis.

General Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines the methylation of 4-fluoro-2-methylphenol to yield this compound. The causality behind this choice of reaction lies in its high efficiency and selectivity for O-alkylation of phenols.

Step-by-Step Methodology:

-

Deprotonation: 4-Fluoro-2-methylphenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, in an appropriate polar aprotic solvent like acetone or dimethylformamide (DMF). This step generates the corresponding phenoxide ion, a potent nucleophile.

-

Methylation: A methylating agent, typically dimethyl sulfate or methyl iodide, is added to the reaction mixture. The phenoxide ion then displaces the leaving group (sulfate or iodide) in an SN2 reaction to form the desired ether.

-

Workup and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford pure this compound.

The workflow for this synthesis is depicted in the following diagram:

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic protons will show splitting patterns influenced by both the fluorine and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for C-O stretching of the ether, C-H stretching of the aromatic and alkyl groups, and C-F stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 140.16).

While specific, publicly available, detailed spectra for this compound are not readily found in the initial search, the expected patterns can be inferred from data on similar compounds like 2-methylanisole.[9][10] For definitive identification, comparison with an authenticated standard is recommended.

Reactivity and Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily due to the directing effects of its substituents on the aromatic ring.[11] The methoxy group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The interplay of these effects, along with the steric hindrance from the methyl group, dictates the regioselectivity of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution

The positions ortho and para to the activating methoxy group are the most susceptible to electrophilic attack. However, the position between the methyl and methoxy groups is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the position ortho to the methoxy group and meta to the methyl group.

Applications in Drug Development and Agrochemicals

The presence of the fluoromethylanisole moiety can be found in various molecules of pharmaceutical and agrochemical interest. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity to target proteins through favorable electrostatic interactions.[1] This makes this compound a valuable starting material for the synthesis of more complex molecules where these properties are desired.[11] For instance, fluorinated aromatic compounds are key components in the development of certain kinase inhibitors for cancer therapy.[12]

Conclusion

This compound is a strategically important building block in modern organic and medicinal chemistry. Its unique combination of substituents provides a platform for the synthesis of a wide range of complex molecules with tailored properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development. The information presented in this guide serves as a foundational resource for scientists working with this versatile compound.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 399-54-2). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-Methylanisole. Retrieved from [Link]

-

Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133. Retrieved from [Link]

-

ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylanisole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methylanisole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 4-Fluoro-1-methoxy-2-methylbenzene | 399-54-2 [chemicalbook.com]

- 4. 4-Fluoro-1-methoxy-2-methylbenzene | 399-54-2 [sigmaaldrich.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound (CAS 399-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. fishersci.at [fishersci.at]

- 8. fishersci.com [fishersci.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Fluoro-4-Methylanisole [myskinrecipes.com]

- 12. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Fluoro-1-methoxy-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-fluoro-1-methoxy-2-methylbenzene, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document delves into its chemical identity, physicochemical properties, spectroscopic profile, synthesis, and applications, with a particular focus on its relevance in drug discovery and development.

Chemical Identity and Nomenclature

4-Fluoro-1-methoxy-2-methylbenzene is a substituted aromatic ether. The substituents on the benzene ring are a fluorine atom, a methoxy group, and a methyl group. The preferred IUPAC name for this compound is 4-fluoro-1-methoxy-2-methylbenzene .[1] It is also commonly known by other names, including 4-fluoro-2-methylanisole.[1][2]

Key identifiers for this compound are:

-

Molecular Weight: 140.16 g/mol [2]

-

SMILES: COC1=C(C)C=C(F)C=C1[1]

-

InChI Key: QXOBYWRKNIDHJG-UHFFFAOYSA-N[1]

Physicochemical Properties

4-Fluoro-1-methoxy-2-methylbenzene is typically a colorless to pale yellow liquid with a characteristic aromatic odor.[3] It exhibits low solubility in water due to its predominantly nonpolar structure but is moderately soluble in common organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Fluoro-1-methoxy-2-methylbenzene

| Property | Value | Source |

| Physical State | Liquid | [3] |

| Appearance | Colorless to pale yellow | [3] |

| Boiling Point | 69-70 °C at 4 mmHg | ChemicalBook |

| Density | 1.046 g/cm³ | ChemicalBook |

| Flash Point | 61.6 °C | ChemicalBook |

| logP (Octanol/Water Partition Coefficient) | 2.14272 | [2] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |

Spectroscopic Profile

The structural elucidation of 4-fluoro-1-methoxy-2-methylbenzene is confirmed through various spectroscopic techniques. The following is a summary of expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-fluoro-1-methoxy-2-methylbenzene is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to or near the fluorine and oxygen atoms will show characteristic chemical shifts and coupling constants (J-coupling) with the ¹⁹F nucleus.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include C-H stretching from the aromatic ring and the methyl/methoxy groups, C=C stretching of the aromatic ring, and C-O and C-F stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will provide further structural information.

Synthesis of 4-Fluoro-1-methoxy-2-methylbenzene

A plausible synthetic route to 4-fluoro-1-methoxy-2-methylbenzene can be envisioned through a multi-step process starting from commercially available precursors. One potential pathway involves the fluorination of a substituted anisole derivative.

A generalized synthetic workflow is depicted below:

Caption: A potential synthetic pathway to 4-fluoro-1-methoxy-2-methylbenzene.

Experimental Protocol (Illustrative):

-

Nitration of 2-methylanisole: 2-methylanisole is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring. The directing effects of the methoxy and methyl groups will influence the position of nitration.

-

Reduction of the Nitro Group: The resulting nitro-substituted anisole is then reduced to the corresponding aniline derivative. This can be achieved using various reducing agents, such as tin and hydrochloric acid or catalytic hydrogenation.

-

Diazotization: The amino group of the aniline derivative is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Fluorination (Balz-Schiemann Reaction): The diazonium salt is then subjected to a Balz-Schiemann reaction, where it is treated with fluoroboric acid (HBF₄) and then heated to decompose the diazonium tetrafluoroborate salt, yielding the desired fluoroaromatic compound.

-

Purification: The crude product is purified by standard laboratory techniques such as distillation or column chromatography to obtain pure 4-fluoro-1-methoxy-2-methylbenzene.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties, including metabolic stability, binding affinity, and bioavailability.[6][7][8] 4-Fluoro-1-methoxy-2-methylbenzene serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

The presence of the fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug. The methoxy and methyl groups provide additional points for chemical modification, allowing for the fine-tuning of a molecule's properties to optimize its pharmacological profile.

Fluoroanisole derivatives are used as intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs).[9] Their utility stems from the ability to participate in various cross-coupling reactions to build more complex molecular architectures.

Safety and Handling

4-Fluoro-1-methoxy-2-methylbenzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[10]

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[10][11]

-

Precautionary Statements: Avoid breathing vapors and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]

Store in a cool, dry, and well-ventilated area away from incompatible materials.[13][14]

Conclusion

4-Fluoro-1-methoxy-2-methylbenzene is a valuable fluorinated building block with significant potential in the development of new pharmaceuticals and functional materials. Its unique combination of functional groups provides a versatile platform for synthetic chemists to design and create novel molecules with tailored properties. A thorough understanding of its chemical and physical properties, as well as its safe handling, is essential for its effective utilization in research and development.

References

-

Matrix Fine Chemicals. (n.d.). 4-FLUORO-1-METHOXY-2-METHYLBENZENE | CAS 399-54-2. Retrieved January 7, 2026, from [Link]

-

Maybridge. (n.d.). 399-54-2 | MFCD00143319 | 4-Fluoro-1-methoxy-2-methylbenzene. Retrieved January 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-Methylanisole. Retrieved January 7, 2026, from [Link]

-

Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved January 7, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 399-54-2). Retrieved January 7, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-Methylanisole. Retrieved January 7, 2026, from [Link]

-

El-Sayed, N. N. E., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(54), 34185-34208. [Link]

-

Meanwell, N. A. (2025, October 17). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

-

eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved January 7, 2026, from [Link]

Sources

- 1. 4-FLUORO-1-METHOXY-2-METHYLBENZENE | CAS 399-54-2 [matrix-fine-chemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 399-54-2: 4-Fluoro-1-methoxy-2-methylbenzene [cymitquimica.com]

- 4. 399-54-2 | MFCD00143319 | 4-Fluoro-1-methoxy-2-methylbenzene [aaronchem.com]

- 5. 399-54-2 4-Fluoro-1-methoxy-2-methylbenzene AKSci 5272AB [aksci.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 9. 2-Fluoro-4-Methylanisole [myskinrecipes.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. angenechemical.com [angenechemical.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Synthesis pathways for 4-Fluoro-2-methylanisole.

The optimal choice for a researcher or drug development professional will depend on a careful evaluation of precursor availability, required scale, process safety management, and overall economic viability. Advances in catalysis and flow chemistry continue to enhance the safety and efficiency of these fundamental transformations, promising improved access to this and other valuable fluorinated building blocks in the future. [10]

References

- Wikipedia. (n.d.). Balz–Schiemann reaction.

- Yao, C., et al. (2022). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. PubMed Central.

- Linde, C. M., et al. (2011). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PubMed Central.

- ResearchGate. (n.d.). Balz-Schiemann Reaction.

- Scientific Update. (2019). The Balz-Schiemann Reaction.

- Organic Chemistry Portal. (n.d.). Balz-Schiemann Reaction.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Sigma-Aldrich. (n.d.). Fluorination Chemistry.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 399-54-2).

- Smith, J. A., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.

- ResearchGate. (n.d.). 4a Nucleophilic Aromatic Substitution.

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

- MySkinRecipes. (n.d.). 2-Fluoro-4-Methylanisole.

- Yamamoto, T., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Fluoro-4-Methylanisole [myskinrecipes.com]

- 3. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (CAS 399-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Balz-Schiemann Reaction [organic-chemistry.org]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Diazotisation [organic-chemistry.org]

- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. acgpubs.org [acgpubs.org]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Key reactive sites on the 4-Fluoro-2-methylanisole molecule.

An In-Depth Technical Guide to the Key Reactive Sites of 4-Fluoro-2-methylanisole

Abstract

This compound is a substituted aromatic ether with significant utility as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is governed by the complex interplay of three distinct substituents on the benzene ring: a strongly activating methoxy group, a weakly activating methyl group, and a deactivating fluoro group. This technical guide provides a comprehensive analysis of the molecule's key reactive sites, grounded in the fundamental principles of physical organic chemistry. We will dissect the electronic and steric influences that dictate regioselectivity in electrophilic aromatic substitutions, explore the potential for nucleophilic aromatic substitution, and examine reactions occurring at the substituent functional groups. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-proven understanding of how to strategically utilize this versatile intermediate.

Molecular Structure and Electronic Profile

To understand the reactivity of this compound, we must first analyze the electronic contributions of its substituents. The molecule's structure is foundational to predicting its chemical behavior.

-

Methoxy Group (-OCH₃): Located at the C1 position, the methoxy group is a powerful activating group. It exerts a dual electronic effect: a moderate electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, and a strong electron-donating mesomeric or resonance effect (+M) from the oxygen's lone pairs. The +M effect is dominant, significantly increasing electron density on the aromatic ring, particularly at the ortho and para positions (C2, C4, C6).[2][3]

-

Methyl Group (-CH₃): Positioned at C2, the methyl group is a weak activating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation.

-

Fluoro Group (-F): Found at C4, the fluorine atom exhibits conflicting electronic effects. As the most electronegative element, it has a very strong electron-withdrawing inductive effect (-I).[2] However, like other halogens, it can donate electron density via a resonance effect (+M). For fluorine, the -I effect strongly outweighs the +M effect, making it an overall deactivating group. Despite deactivating the ring, its +M effect still directs incoming electrophiles to the ortho and para positions.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 399-54-2 | [4] |

| Molecular Formula | C₈H₉FO | [1][4] |

| Molecular Weight | 140.15 g/mol | [1][4] |

| Boiling Point | 181.0 ± 20.0 °C at 760 mmHg | [5] |

| Density | 1.0 ± 0.1 g/cm³ | [5] |

Primary Reactive Sites: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution (SEAr) is the most prominent class of reactions for electron-rich aromatic compounds like this compound.[6] The key to predicting the outcome is to determine which substituent exerts the dominant directing effect.

Analysis of Regioselectivity

In a multi-substituted ring, the most powerful activating group controls the position of electrophilic attack.[7] In this molecule, the hierarchy of activation is: -OCH₃ >> -CH₃ > -H > -F .

-

The Methoxy Dominance: The -OCH₃ group is the most potent activating group and therefore the primary director. It strongly activates the positions ortho (C2, C6) and para (C4) to itself.

-

Positional Analysis:

-

The C2 position is blocked by the methyl group.

-

The C4 position is blocked by the fluoro group.

-

This leaves the C6 position as the most nucleophilic and sterically accessible site on the aromatic ring. Attack at C6 is strongly favored as it is ortho to the powerfully activating methoxy group.

-

-

Secondary Sites: The C3 and C5 positions are significantly less reactive. They are meta to the strongly activating methoxy group and are only weakly activated by the methyl and directed by the deactivating fluorine.

Therefore, electrophiles will overwhelmingly attack the C6 position.

Caption: Key reactive site for Electrophilic Aromatic Substitution (EAS).

Mechanism: Stabilization of the Wheland Intermediate

The preference for attack at C6 can be explained by examining the stability of the cationic intermediate (arenium ion or Wheland intermediate) formed.[6][8] When an electrophile (E⁺) attacks C6, the resulting positive charge is delocalized across the ring and, crucially, onto the oxygen atom of the methoxy group. This creates a highly stable resonance structure where every atom (except hydrogen) has a full octet. No other position of attack benefits from this level of stabilization.

Caption: The methoxy group provides superior resonance stabilization.

Experimental Protocol: Nitration of this compound

This protocol details the regioselective nitration at the C6 position to yield 6-nitro-4-fluoro-2-methylanisole.

Causality: The reaction is run at a low temperature (0-5 °C) to control the exothermic nitration reaction and prevent the formation of undesired byproducts, including di-nitrated species. Acetic anhydride is used to generate the acetyl nitrate electrophile in situ, which is a milder nitrating agent than a mixture of concentrated sulfuric and nitric acids, further enhancing selectivity.

Methodology:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq) to acetic anhydride (5.0 eq).

-

Cooling: Cool the flask in an ice-salt bath to 0 °C.

-

Reagent Addition: While maintaining the temperature between 0-5 °C, add a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid (2.0 eq) dropwise over 30 minutes.

-

Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of crushed ice and water with vigorous stirring.

-

Extraction: The product will precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more.

-

Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-nitro-4-fluoro-2-methylanisole.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile.[9] This mechanism is fundamentally different from SEAr and typically requires electron-withdrawing groups (EWGs) to stabilize the negatively charged Meisenheimer intermediate.[9][10]

Reactivity Analysis

-

Potential Site: The only potential leaving group for a classic SNAr reaction on this molecule is the fluorine atom at the C4 position .

-

Electronic Disfavor: The this compound ring is electron-rich due to the powerful electron-donating methoxy group and the methyl group. These groups destabilize the negative charge required for the Meisenheimer complex, making a standard SNAr reaction highly unfavorable.[11]

Reactivity at the Substituents

Beyond the aromatic ring itself, the methyl and methoxy groups offer additional sites for chemical transformation.

Benzylic Position (Methyl Group)

The C-H bonds of the methyl group are in a benzylic position, making them susceptible to free-radical reactions. The stability of the intermediate benzylic radical is the driving force for this reactivity.

-

Key Reaction: Free-radical halogenation.

-

Reactive Site: The hydrogen atoms on the C2-methyl group.

-

Product: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light will selectively produce 4-fluoro-2-(bromomethyl)anisole.[13] This product is a valuable synthetic intermediate, as the benzylic bromide is an excellent electrophile for subsequent Sₙ2 reactions.

Experimental Protocol: Benzylic Bromination

Causality: NBS is used as the bromine source because it provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to the aromatic ring. Carbon tetrachloride (CCl₄) is a classic solvent for these reactions as it is inert to the radical conditions.

Methodology:

-

Setup: To a round-bottom flask, add this compound (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride.

-

Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a heat lamp to initiate the reaction.

-

Monitoring: Follow the reaction's progress via TLC. The reaction is often complete when the solid succinimide byproduct is seen floating at the top of the solvent.

-

Workup: Cool the reaction to room temperature and filter off the succinimide.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 4-fluoro-2-(bromomethyl)anisole, which can be further purified if necessary.

Methoxy Group

The ether linkage of the methoxy group is generally stable. However, it can be cleaved under harsh acidic conditions.

-

Key Reaction: Ether cleavage.

-

Reagents: Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

-

Product: The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the bromide or iodide ion on the methyl group (Sₙ2 mechanism), yielding 4-fluoro-2-methylphenol and methyl bromide/iodide.

Summary and Conclusion

The reactivity of this compound is a clear example of substituent-directed chemistry. A thorough understanding of competing electronic effects allows for the precise prediction of its behavior.

Caption: Logical workflow of reactivity for this compound.

-

Primary Reactive Site: The C6 position is the most nucleophilic site and is the primary target for electrophilic aromatic substitution . This is governed by the powerful activating and ortho-directing nature of the methoxy group.

-

Secondary Reactive Site: The benzylic hydrogens on the C2-methyl group are susceptible to free-radical substitution .

-

Unfavored Reactions: Nucleophilic aromatic substitution at the C4 position is electronically disfavored under standard conditions. Cleavage of the methoxy ether requires harsh, forcing conditions.

By leveraging this understanding, synthetic chemists can strategically employ this compound to construct more complex molecular architectures with high regiochemical control.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 399-54-2). Retrieved from [Link]

-

ResearchGate. (n.d.). 4a Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydroxy anisole. Retrieved from [Link]

-

Chemsrc. (2025, September 12). 2-Fluoro-4-methylanisole | CAS#:399-55-3. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methylanisole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. Retrieved from [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-4-Methylanisole. Retrieved from [Link]

-

National Institutes of Health. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

-

YouTube. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

International Journal of Research and Analytical Reviews. (2016, November). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

-

Luxichem. (n.d.). 2,3,5,6-TETRAFLUORO-4-METHYLANISOLE. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]

-

Pearson. (2024, July 7). Predict the major products of the following reactions. (f) p-methylanisole + Br2, light. Retrieved from [Link]

-

Cambridge Open Engage. (2023, May 10). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Methyl Hypofluorite (MeOF) Reactions with Various Fluoroolefins. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylanisole. Retrieved from [Link]

-

Tetrahedron. (n.d.). 4-Fluoro-3-methylanisole. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-fluoro-3-methylanisole (C8H9FO). Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Computational Study of the Electronic Properties of Heterocirculenes: Oxiflowers and Sulflowers. Retrieved from [Link]

-

ResearchGate. (2025, September 17). Structural, topological, vibrational, and electronic analysis, and ADMET study of Methyl-2-(4-isobutylphenyl)propanoate. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene. Retrieved from [Link]

Sources

- 1. 2-Fluoro-4-Methylanisole [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound (CAS 399-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Fluoro-4-methylanisole | CAS#:399-55-3 | Chemsrc [chemsrc.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Buy 4-Methylanisole | 104-93-8 [smolecule.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Concerted nucleophilic aromatic substitution with 19F− and 18F− - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Predict the major products of the following reactions.(f) p-methy... | Study Prep in Pearson+ [pearson.com]

The Synthetic Versatility of 4-Fluoro-2-methylanisole: A Technical Guide for Organic Chemists

Introduction: The Strategic Value of Fluorinated Anisoles in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. Fluorinated organic compounds often exhibit enhanced metabolic stability, increased bioavailability, and modulated electronic properties, making them highly sought-after building blocks.[1] Among these, 4-Fluoro-2-methylanisole stands out as a versatile and strategically functionalized aromatic intermediate. Its unique substitution pattern—a powerful ortho-, para-directing methoxy group, a deactivating yet ortho-, para-directing fluorine atom, and a weakly activating methyl group—presents a fascinating interplay of electronic and steric effects. This guide provides an in-depth exploration of the reactivity and synthetic applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices for key transformations, including electrophilic aromatic substitution, directed ortho-metalation, and nucleophilic aromatic substitution, providing a validated framework for its use in the synthesis of complex molecular architectures.

Electrophilic Aromatic Substitution: Navigating Regioselectivity

The reactivity of this compound in electrophilic aromatic substitution (SEAr) is governed by the cumulative directing effects of its three substituents. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-director due to its potent +M (mesomeric) effect.[2] The methyl group (-CH₃) is a weakly activating ortho-, para-director. Conversely, the fluorine (-F) atom is a deactivating (due to its strong -I inductive effect) yet ortho-, para-directing substituent (due to its +M effect).[2]

In this competitive scenario, the powerful methoxy group overwhelmingly dictates the regiochemical outcome.[2] The positions ortho to the methoxy group (C3 and C5) are the most activated and, therefore, the primary sites for electrophilic attack. The C5 position is also ortho to the fluorine and para to the methyl group, further enhancing its reactivity. The C3 position is ortho to both the fluorine and methyl groups, which may introduce some steric hindrance depending on the nature of the electrophile.

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Directing effects in the electrophilic substitution of this compound.

Representative Protocol: Bromination of this compound

This protocol describes a typical electrophilic bromination, where the regioselectivity is driven by the activating methoxy group.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask equipped with a stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the brominated product(s).

Expected Outcome: The major products will be 3-bromo-4-fluoro-2-methylanisole and 5-bromo-4-fluoro-2-methylanisole, with the ratio depending on the specific reaction conditions and steric factors.

Directed Ortho-Metalation: A Precision Tool for Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings.[3] The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[3][4] The methoxy group is an effective DMG.[3]

For this compound, the methoxy group at C1 directs the lithiation to the C5 position. The C3 position is sterically hindered by the adjacent methyl group and less acidic. The organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.

Diagram: Directed Ortho-Metalation Workflow

Caption: Workflow for directed ortho-metalation of this compound.

Experimental Protocol: Ortho-lithiation and Silylation

This protocol details the ortho-lithiation of this compound and subsequent trapping with an electrophile, trimethylsilyl chloride.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethylsilyl chloride (TMSCl)

-

Argon or Nitrogen atmosphere

-

Schlenk line or glovebox

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

-

Add TMEDA (1.2 eq) followed by the slow, dropwise addition of n-BuLi (1.2 eq).

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add trimethylsilyl chloride (1.3 eq) dropwise and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography or distillation to afford 4-fluoro-2-methyl-5-(trimethylsilyl)anisole.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Fluorine Leaving Group

While the presence of electron-donating groups on this compound makes it a less traditional substrate for nucleophilic aromatic substitution (SNAr), this transformation is still highly relevant. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[5]

Recent advances, such as photoredox catalysis, have enabled the SNAr of electron-neutral and even electron-rich fluoroarenes, significantly expanding the scope of this reaction.[6] This opens up possibilities for the displacement of the fluorine atom in this compound with a variety of nucleophiles, such as amines, alcohols, and thiols.

Application in Pharmaceutical Synthesis

The ability to perform SNAr on fluoroaromatic compounds is crucial in drug discovery. For instance, the introduction of amine functionalities via reactions like the Buchwald-Hartwig amination on aryl halides or pseudohalides is a widely used strategy.[7] While direct Buchwald-Hartwig amination on the C-F bond of this compound would be challenging, its derivatives, or the use of modern catalytic systems, could enable such transformations. More commonly, the fluorine can be displaced by other nucleophiles to build complex molecular scaffolds.

| Reaction Type | Nucleophile | Potential Product | Significance |

| Amination | Primary/Secondary Amines | 4-Amino-2-methylanisole derivatives | Access to anilines, key pharmacophores |

| Etherification | Alkoxides/Phenoxides | Diaryl ether derivatives | Important structural motifs in natural products and drugs |

| Thiolation | Thiolates | Aryl sulfide derivatives | Precursors for sulfoxides and sulfones |

Cross-Coupling Reactions: A Frontier of Reactivity

The carbon-fluorine bond is the strongest single bond to carbon, making fluoroarenes generally poor substrates for traditional palladium-catalyzed cross-coupling reactions, which typically rely on the oxidative addition of a C-X (X = Cl, Br, I) bond to a low-valent metal center. However, specialized ligands and reaction conditions have been developed to enable the cross-coupling of some fluoroarenes.[8] While the direct cross-coupling of this compound is not a commonly employed strategy, it remains an area of active research. Alternatively, the other positions on the ring can be functionalized (e.g., via ortho-lithiation followed by boronation) to participate in cross-coupling reactions like the Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. The interplay of its substituents allows for a range of selective transformations. Electrophilic aromatic substitution is predictably directed by the dominant methoxy group, while directed ortho-metalation provides a precise method for functionalization at the C5 position. Although challenging, nucleophilic aromatic substitution and cross-coupling reactions represent frontiers of reactivity for this molecule, with ongoing research expanding its synthetic utility. For the medicinal or materials chemist, a thorough understanding of the reactivity of this compound provides a powerful tool for the rational design and efficient synthesis of novel, high-value molecules.

References

-

Directed ortho metalation . Wikipedia. [Link]

-

On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium . The Journal of Organic Chemistry. [Link]

-

Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles . The Journal of Organic Chemistry. [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update . National Library of Medicine. [Link]

-

ortho metalation . Myers Research Group, Harvard University. [Link]

-

2-Fluoro-4-Methylanisole . MySkinRecipes. [Link]

-

ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols . Canadian Journal of Chemistry. [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates . National Library of Medicine. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds . MDPI. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods . National Library of Medicine. [Link]

-

DIRECTED ORTHO METALATION . Unblog.fr. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds . MDPI. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds (PDF) . ResearchGate. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

-

Fluoroarene synthesis by fluorination or substitution . Organic Chemistry Portal. [Link]

-

Directed (ortho) Metallation . University of Rochester. [Link]

-

Friedel-Crafts Acylation . Organic Chemistry Portal. [Link]

-

Friedel-Crafts Acylation . YouTube. [Link]

-

2,3,5,6-TETRAFLUORO-4-METHYLANISOLE . luxichem. [Link]

-

and 4-Chloro-2-nitrophenol in the Nitration of 4-Methyl . Royal Society of Chemistry. [Link]

-

Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions . ChemRxiv. [Link]

-

Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines . ResearchGate. [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction . Ventura College. [Link]

-

Buchwald–Hartwig amination . Wikipedia. [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis . PubMed. [Link]

-

18.2 Friedel Crafts Alkylation and Acylation . YouTube. [Link]

-

A Protocol for Safe Lithiation Reactions Using Organolithium Reagents . ResearchGate. [Link]

-

Concerted nucleophilic aromatic substitution with 19F− and 18F− . National Library of Medicine. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens . MDPI. [Link]

-

A comparison of regioselectivity in electrophilic aromatic substitution... . ResearchGate. [Link]

-

nucleophilic aromatic substitutions . YouTube. [Link]

-

Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid . Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Chemical Properties of this compound (CAS 399-54-2) . Cheméo. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

-

Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse . National Library of Medicine. [Link]

-

4-Fluoro-3-methylanisole . Tetrahedron. [Link]

Sources

- 1. 2-Fluoro-4-Methylanisole [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Fluoroarene synthesis by fluorination or substitution [organic-chemistry.org]

A Comprehensive Technical Guide to 4-Fluoro-2-methylanisole and Its Derivatives for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-fluoro-2-methylanisole and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a rigid template, this document is structured to deliver a deep, practical understanding of the synthesis, properties, and applications of this important class of fluorinated aromatic compounds. The content is grounded in scientific literature, offering field-proven insights and self-validating protocols to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Fluorinated Anisoles in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the physicochemical and biological properties of a molecule.[1] Among the vast landscape of fluorinated compounds, this compound and its derivatives have emerged as versatile building blocks with significant potential. The presence of the fluoro, methyl, and methoxy groups on the aromatic ring creates a unique electronic and steric environment, offering multiple avenues for synthetic modification and influencing interactions with biological targets. This guide will delve into the core aspects of this compound chemistry, providing a foundational understanding for its effective utilization in research and development.

Synthesis of the Core Scaffold: this compound

The efficient and scalable synthesis of the this compound core is paramount for its widespread application. Several synthetic strategies can be employed, primarily revolving around the formation of the ether linkage or the introduction of the fluorine atom onto a pre-existing substituted benzene ring.

Williamson Ether Synthesis: A Classic Approach

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2][3] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[3] In the context of this compound, this would typically involve the deprotonation of 4-fluoro-2-methylphenol to form the corresponding phenoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide or dimethyl sulfate.

Experimental Protocol: Williamson Ether Synthesis of this compound

-

Deprotonation: To a solution of 4-fluoro-2-methylphenol in a suitable aprotic solvent (e.g., dry acetone, THF, or DMF), add an equimolar amount of a strong base such as sodium hydride (NaH) or potassium carbonate (K

2CO3). The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure complete formation of the phenoxide. -

Methylation: To the resulting phenoxide solution, add a slight excess (1.1-1.2 equivalents) of a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na

2SO4or MgSO4), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.

Sandmeyer Reaction: A Versatile Route from Anilines

The Sandmeyer reaction provides an alternative and powerful method for the synthesis of aryl halides from aryl diazonium salts, which are in turn generated from the corresponding anilines.[4][5] This approach is particularly useful when the corresponding aniline is readily available. The synthesis of this compound via this route would start from 4-fluoro-2-methylaniline.

The synthesis of the precursor, 4-fluoro-2-methylaniline, can be achieved through the reduction of 5-fluoro-2-nitrotoluene. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.[5]

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 4-Fluoro-2-methylaniline

-

Dissolve 4-fluoro-2-methylaniline in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO

2) dropwise to the aniline solution while maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

Step 2: Hydrolysis of the Diazonium Salt to the Phenol

-

The resulting diazonium salt solution is then carefully added to a hot aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group, leading to the formation of 4-fluoro-2-methylphenol with the evolution of nitrogen gas.

-

The resulting phenol can be isolated by steam distillation or solvent extraction.

Step 3: Methylation of 4-Fluoro-2-methylphenol

-

The obtained 4-fluoro-2-methylphenol is then methylated using the Williamson ether synthesis as described in the previous section.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and application in various fields.

| Property | Value |

| Molecular Formula | C |

| Molecular Weight | 140.15 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 176-177 °C |

| Density | 1.08 g/cm³ |

| CAS Number | 399-54-2 |

Derivatives of this compound and Their Applications

The true value of this compound lies in its utility as a scaffold for the synthesis of a diverse range of derivatives with significant applications, particularly in drug discovery. The strategic placement of the fluoro, methyl, and methoxy groups influences the reactivity of the aromatic ring and provides handles for further functionalization.

Anticancer Agents

The fluorinated anisole motif is a recurring feature in the design of novel anticancer agents. The electronic properties of the fluorine atom can enhance binding affinity to target proteins and improve metabolic stability.

-

Kinase Inhibitors: Many kinase inhibitors, a critical class of anticancer drugs, incorporate fluorinated aromatic moieties. For instance, derivatives of anilinoquinazolines and anilinoquinolines, which can be synthesized from precursors like 4-fluoro-2-methylaniline, have shown potent inhibitory activity against various kinases involved in cancer cell proliferation. The fluorine substitution can contribute to improved potency and pharmacokinetic properties.

-

Antiproliferative Activity: Several studies have reported the synthesis of novel compounds with significant antiproliferative activity against various cancer cell lines. For example, some imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole-isoxazole derivatives have demonstrated notable efficacy against Staphylococcus aureus.[6] While not direct derivatives of this compound, these examples highlight the potential of incorporating fluorinated aromatic rings in the design of potent anticancer agents. One study reported a derivative, 3a, with an IC